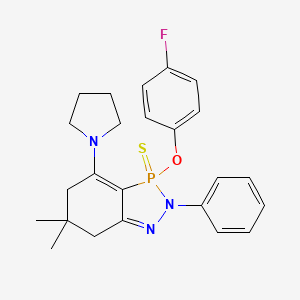![molecular formula C12H13N3O3 B7542256 2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid](/img/structure/B7542256.png)
2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid (IPCA) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in the inflammatory response. This compound has also been found to induce apoptosis in cancer cells and inhibit viral replication.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been shown to inhibit viral replication by interfering with the viral life cycle.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid has several advantages for laboratory experiments. The compound is stable and can be easily synthesized. This compound also has a low toxicity profile, making it a safe compound to use in laboratory experiments. However, this compound has some limitations. The compound has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid. The compound has shown promising results in anti-inflammatory, anti-cancer, and anti-viral studies. Future research could focus on the development of this compound analogs with improved solubility and longer half-lives. Additionally, this compound could be studied for its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Finally, this compound could be studied for its potential use in drug delivery systems.
Synthesemethoden
2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid is synthesized through a multi-step process that involves the reaction of imidazo[1,2-a]pyridine-2-carboxylic acid with N-tert-butoxycarbonyl-4-aminobutanoic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound as a white solid.
Wissenschaftliche Forschungsanwendungen
2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid has been extensively studied for its potential applications in various research fields. The compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-8(12(17)18)14-11(16)9-7-15-6-4-3-5-10(15)13-9/h3-8H,2H2,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQXEYKPCRSMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=CN2C=CC=CC2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B7542188.png)
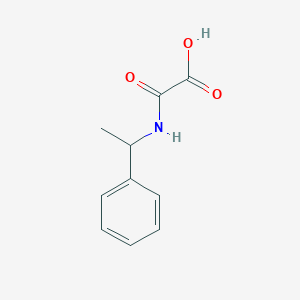

![Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B7542211.png)
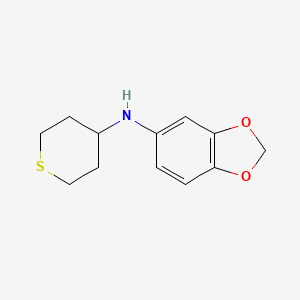
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7542225.png)
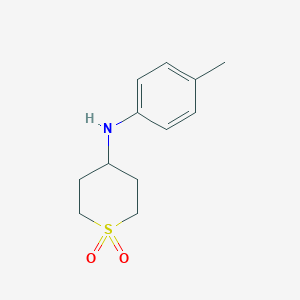
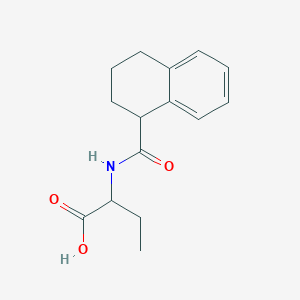
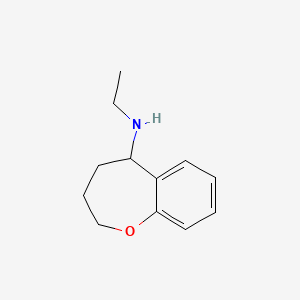
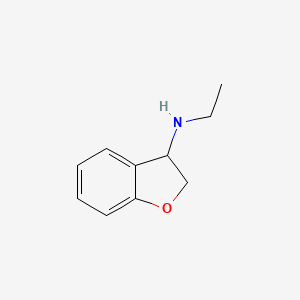
![2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7542273.png)
